![molecular formula C24H36SSe B14252956 3-[4-(Tetradecylselanyl)phenyl]thiophene CAS No. 189073-01-6](/img/structure/B14252956.png)
3-[4-(Tetradecylselanyl)phenyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Tetradecylselanyl)phenyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of 3-[4-(Tetradecylselanyl)phenyl]thiophene can be achieved through various synthetic routes. One common method involves the lithiation of 3-bromothiophene with n-butyllithium at low temperatures, followed by the addition of elemental sulfur and subsequent reaction with 4-(2-bromoacetyl)-benzonitrile . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
3-[4-(Tetradecylselanyl)phenyl]thiophene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[4-(Tetradecylselanyl)phenyl]thiophene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of 3-[4-(Tetradecylselanyl)phenyl]thiophene involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
3-[4-(Tetradecylselanyl)phenyl]thiophene can be compared with other thiophene derivatives, such as 2-substituted thiophenes and 2,3,4-trisubstituted thiophenes. These compounds share similar structural features but may differ in their pharmacological properties and applications. For example, suprofen, a 2-substituted thiophene, is known for its anti-inflammatory properties, while articaine, a 2,3,4-trisubstituted thiophene, is used as a dental anesthetic .
Propiedades
Número CAS |
189073-01-6 |
|---|---|
Fórmula molecular |
C24H36SSe |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
3-(4-tetradecylselanylphenyl)thiophene |
InChI |
InChI=1S/C24H36SSe/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-26-24-16-14-22(15-17-24)23-18-19-25-21-23/h14-19,21H,2-13,20H2,1H3 |
Clave InChI |
IALPJGAKIUBSHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC[Se]C1=CC=C(C=C1)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


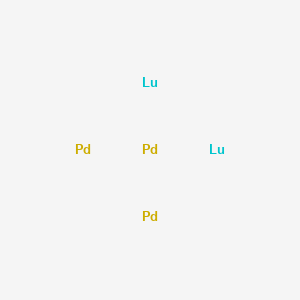

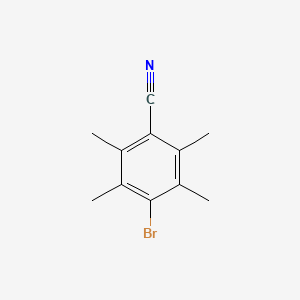
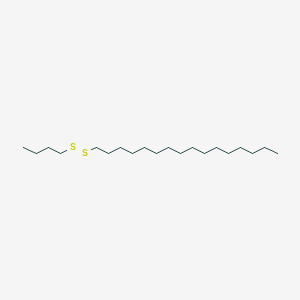
![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)
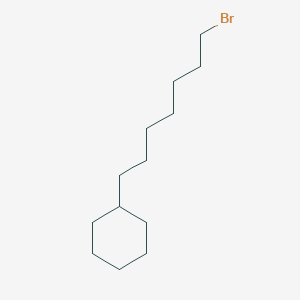
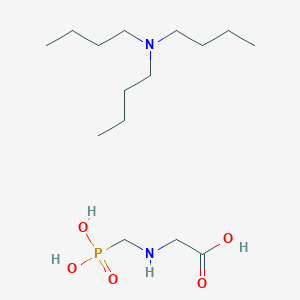
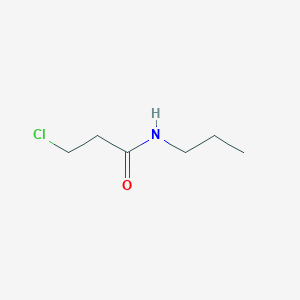
![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
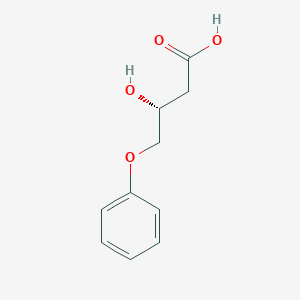
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
